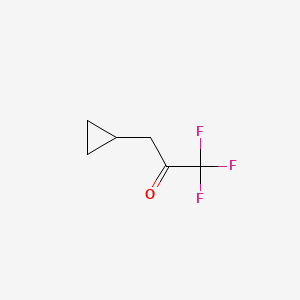
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is an organic compound belonging to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methylene group at the first position and an isopropyl group at the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methylene and isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted indenes with various functional groups.
Applications De Recherche Scientifique
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1H-Indene: The parent compound without the methylene and isopropyl groups.
2,3-Dihydro-1H-indene: Lacks the methylene group but retains the basic indene structure.
1-Methylene-1H-indene: Contains the methylene group but lacks the isopropyl group.
Uniqueness: 1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) is unique due to the presence of both the methylene and isopropyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
172366-33-5 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.271 |
Nom IUPAC |
3-methylidene-5-propan-2-yl-1,2-dihydroindene |
InChI |
InChI=1S/C13H16/c1-9(2)12-7-6-11-5-4-10(3)13(11)8-12/h6-9H,3-5H2,1-2H3 |
Clé InChI |
DVNWFFIDFRKHCU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2=C)C=C1 |
Synonymes |
1H-Indene,2,3-dihydro-1-methylene-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


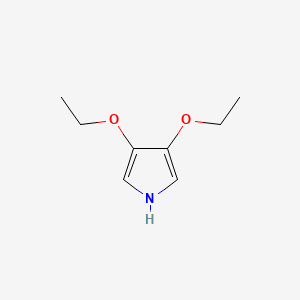
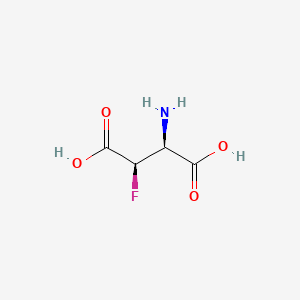
![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)
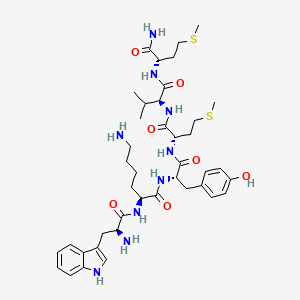
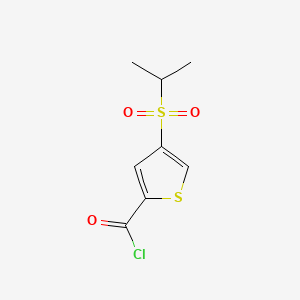

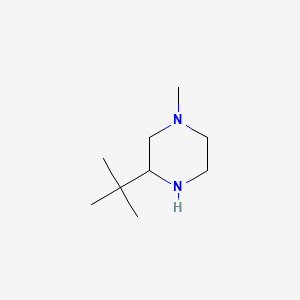
![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)
